2,5-Difluorophenylacetamide

Description

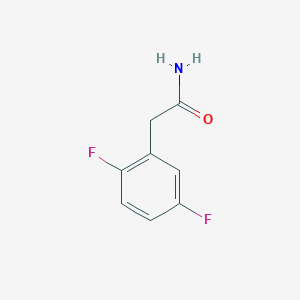

2,5-Difluorophenylacetamide is a fluorinated aromatic acetamide derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 5-positions, linked to an acetamide group. Fluorine’s electronegativity and small atomic radius confer unique electronic and steric properties to the molecule, enhancing metabolic stability and binding affinity in drug-receptor interactions. This compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors, kinase modulators, and CNS-targeted therapeutics, where fluorinated analogs are prioritized for optimizing pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)acetamide |

InChI |

InChI=1S/C8H7F2NO/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H2,11,12) |

InChI Key |

AFRVJOJZPPTVFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorophenylacetamide typically involves multiple steps. One common method starts with the Friedel-Crafts alkylation of m-difluorobenzene with ethylene oxide under the catalysis of a Lewis acid to produce 2,5-difluorophenethyl alcohol. This intermediate is then oxidized to 2,5-difluorophenylacetic acid. The final step involves reacting this acid with thionyl chloride and ammonia gas to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using readily available raw materials, efficient catalysts, and environmentally friendly processes to ensure high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorophenylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2,5-Difluorophenylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Difluorophenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Acetamides

2,2-Diphenylacetamide

A structurally distinct analog, 2,2-Diphenylacetamide, replaces fluorine atoms with phenyl groups at the 2-position of the acetamide moiety. Key differences include:

- Hydrogen Bonding: Crystallographic studies of 2,2-Diphenylacetamide reveal intermolecular N–H···O hydrogen bonding between acetamide groups, stabilizing a monoclinic crystal lattice . In contrast, 2,5-Difluorophenylacetamide’s fluorine atoms may weaken hydrogen bonding due to reduced electron density at the amide hydrogen, favoring alternative packing modes.

Table 1: Structural and Electronic Comparison

Pharmacological Comparison with Complex Acetamide Derivatives

The Pharmacopeial Forum (2017) documents several structurally intricate acetamides (e.g., compounds e , f , g , h ) with applications in peptide mimetics and enzyme inhibition . These analogs share an acetamide backbone but differ in substituents and stereochemistry, leading to divergent pharmacological profiles:

Compound e

- Structure: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.

- Key Features: The amino and hydroxy groups enable hydrogen bonding with biological targets (e.g., proteases), while the diphenylhexane chain enhances hydrophobic interactions.

- Comparison : Unlike this compound, compound e exhibits higher molecular weight (MW ~500 g/mol) and reduced blood-brain barrier penetration due to polar functional groups.

Compound g

- Structure: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.

- Key Features : The acetamido group increases metabolic stability but reduces aqueous solubility compared to this compound.

Table 2: Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.